(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(15-6-3-11-22-15)19-9-7-12(8-10-19)21-17-18-13-4-1-2-5-14(13)23-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQSEVQLWOPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the coupling and rearrangement reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Heterocyclic Substituents
Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 2034572-96-6)
- Key Difference : Replaces the benzothiazole with a benzothiophene.
- This may decrease binding affinity to targets requiring polar interactions (e.g., enzymes with cationic active sites) .
N,N-Dimethyl-2-(thiophen-2-yl)benzo[d]oxazole-6-carboxamide (Compound 43)
- Key Difference: Substitutes benzothiazole with benzo[d]oxazole and replaces the methanone-piperidine group with a carboxamide.
- The carboxamide introduces hydrogen-bonding capacity, which may enhance target engagement in polar environments .
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone (CAS 1251580-12-7)
Modifications in the Piperidine/Piperazine Core
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)
- Key Difference : Uses piperazine instead of piperidine and adds a trifluoromethylphenyl group.
- The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability and lipophilicity .
1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone
- Key Difference : Incorporates a hydroxypiperidine and trifluoromethylbenzothiazole.
- Impact: The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration.
Functional Group Replacements
N-(4-Biphenyl-4-yl-thiazol-2-yl)-guanidine
Physicochemical and Spectroscopic Data Comparison
Implications for Drug Design
- Electron-Deficient Heterocycles : Benzothiazole and thiophene enhance interactions with electron-rich targets but may limit solubility.
- Piperidine vs. Piperazine : Piperazine’s flexibility and basicity improve target engagement in polar environments, whereas piperidine offers a balance of rigidity and lipophilicity.
- Substituent Effects : Trifluoromethyl groups improve metabolic stability, while hydroxyl groups enhance solubility at the cost of permeability .
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a benzo[d]thiazole moiety, and a thiophenyl group. This unique combination of functional groups suggests potential biological activity, making it an interesting subject in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 316.44 g/mol. The structure features:
- Piperidine Ring : Known for its role in modulating neurotransmitter systems.
- Benzo[d]thiazole Group : Often associated with antimicrobial and anticancer activities.
- Thiophenyl Moiety : Contributes to the compound's reactivity and potential pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety often exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways that regulate growth and apoptosis.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 19.9 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 75.3 | Induction of apoptosis |
| COV318 (Ovarian) | 50.0 | Cell cycle arrest |
| OVCAR-3 (Ovarian) | 45.0 | Increased apoptosis |
These values suggest that the compound may serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
The piperidine ring is also linked to neuroprotective activities. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity, which are critical mechanisms in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of benzothiazole and evaluated their anticancer properties against multiple human cancer cell lines. The findings indicated that modifications to the piperidine moiety significantly enhanced antiproliferative effects, suggesting that structural optimization could yield more potent compounds .
Neuroprotective Research
Another study examined the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal injury. The results showed that certain compounds could reduce cell death and improve survival rates in neuronal cultures exposed to toxic agents .
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction efficiencies optimized?
Answer:
The synthesis typically involves coupling reactions between 4-(benzo[d]thiazol-2-yl)piperidine derivatives and thiophene-2-carbonyl intermediates. For example:
- Key Step : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine (or analogous intermediates) with thiophene-derived carbonyl chlorides in polar solvents like DMF or ethanol under reflux (4–6 hours) .
- Optimization : Reaction efficiency is enhanced by:
- Validation : HRMS and ¹H/¹³C NMR ensure structural fidelity, with <5 ppm mass error and δ 7.0–8.5 ppm aromatic proton signals .
Basic: What spectroscopic and analytical techniques confirm the compound’s structure and purity?
Answer:
- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) are critical markers. For example, thiophene protons appear as doublets (δ 7.2–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₅N₂O₂S₂: calculated 367.0584, observed 367.0581) .
- Melting Points : Purity is confirmed by sharp melting ranges (e.g., 218–220°C for crystalline derivatives) .
- Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must match theoretical values within ±0.4% .
Advanced: How can computational methods predict reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT) : Models electron distribution in the benzo[d]thiazole-thiophene scaffold to predict nucleophilic/electrophilic sites .
- Molecular Docking : Evaluates binding affinity with biological targets (e.g., enzymes or receptors). For example, docking poses in suggest hydrophobic interactions via the thiophene moiety .
- ADMET Prediction : Software like Schrödinger or SwissADME estimates bioavailability, logP (~2.5–3.5), and metabolic stability .
Advanced: How are contradictory spectral or biological data resolved during analysis?
Answer:
- Spectral Discrepancies :
- Biological Activity Conflicts :
- Dose-Response Curves : Replicate assays to rule out outliers (e.g., IC₅₀ variability in enzyme inhibition studies) .
- Control Experiments : Test metabolites or degradation products (via HPLC) to confirm activity source .
Advanced: What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- Structural Modifications :
- Formulation : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to improve bioavailability .
Basic: What are critical intermediates in the synthesis, and how are they characterized?
Answer:
- Intermediate 1 : 4-(Benzo[d]thiazol-2-yl)piperidine.
- Synthesis : Piperidine derivatives react with 2-mercaptobenzothiazole under basic conditions .
- Characterization : ¹H NMR shows piperidine protons (δ 3.0–4.0 ppm) and benzothiazole protons (δ 7.5–8.0 ppm) .
- Intermediate 2 : Thiophene-2-carbonyl chloride.
Advanced: How is regioselectivity controlled during functionalization of the benzothiazole ring?
Answer:
- Directing Groups : Electron-withdrawing groups (e.g., -NO₂) at position 6 direct electrophilic substitution to position 4 .
- Catalytic Systems : Pd-catalyzed C-H activation selectively functionalizes the benzothiazole’s ortho positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
